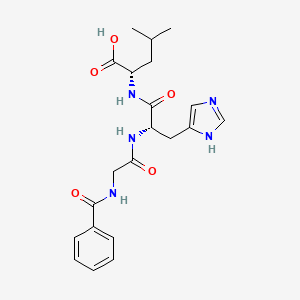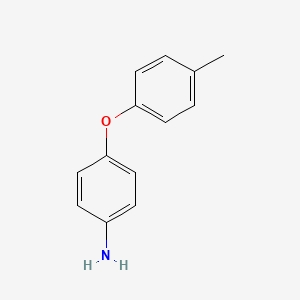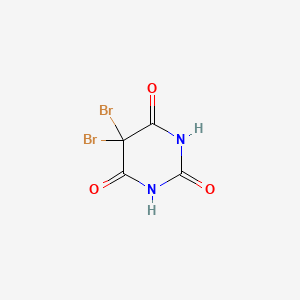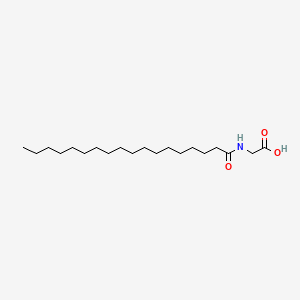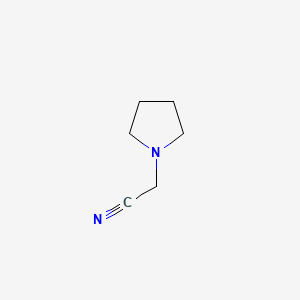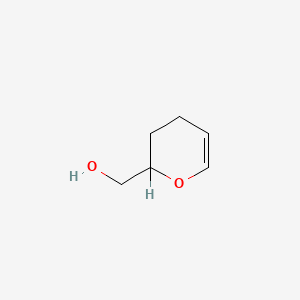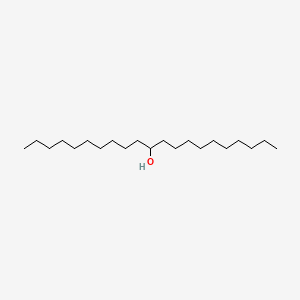
11-Heneicosanol
Übersicht
Beschreibung
11-Heneicosanol is not directly mentioned in the provided papers; however, the papers discuss closely related compounds, such as (Z)-6-Heneicosen-11-one, which is a sex pheromone of the Douglas-Fir Tussock Moth. This pheromone has been isolated due to its significant role in the protection of fir forests in Western North America and its unique structure among Lepidopterian pheromones .
Synthesis Analysis
The synthesis of related compounds, specifically (Z)-6-Heneicosen-11-one, has been reported in several papers. A simple and straightforward synthesis method that does not require expensive reagents has been developed . Another paper describes a convenient synthesis from (Z)-1-nitrodec-4-ene and (Z)-1-nitrohept-4-ene, using a solvent-free nitroaldol reaction followed by in situ oxidation and denitration to yield the target compounds . Additionally, a synthesis route involving N,N-dimethyl acetone 4 hydrazone as a key intermediate has been reported for the synthesis of Z-6-Heneicosen-11-one and Z-1,6-Heneicosen-11-one .
Molecular Structure Analysis
The molecular structure of (Z)-6-Heneicosen-11-one, a related compound to this compound, is characterized by its long carbon chain and ketone functional group. This structure is unusual among Lepidopterian pheromones, which are typically unsaturated C12-C14 primary alcohols or acetates .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving this compound, but they do describe the synthesis and reactions of similar compounds. For instance, the synthesis of (Z)-6-Heneicosen-11-one involves nitroaldol reactions, oxidation, and denitration steps . These reactions are crucial for constructing the carbon skeleton and functional groups necessary for the biological activity of the pheromones.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not discussed in the provided papers, the properties of similar compounds such as (Z)-6-Heneicosen-11-one can be inferred. As a pheromone, it is likely to be a volatile organic compound with a specific boiling point and solubility characteristics that facilitate its role in signaling . The ketone functional group would contribute to its reactivity and interaction with biological receptors.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antituberculosis Activities
Research has highlighted the potential of 11-Heneicosanol in antibacterial and antituberculosis activities. A study on Prosopis africana revealed that compounds including this compound demonstrated significant antibacterial and antituberculosis properties (Nganso Ditchou Yves Oscar et al., 2018).
Antidermatophytic Potential
A study on the antidermatophytic potential of this compound isolated from actinomycetes, S. albidoflavus STV1572a, showed promising results. The compound demonstrated significant antidermatophytic activity, suggesting its potential use in treating dermatophytic infections (Aswani Thekkangil et al., 2021).
Role in Insect Pheromones
The compound has been identified as a component of insect pheromones. Research indicates its involvement in the chemical communication of insects, particularly in species such as tussock moths and other Lepidoptera (R. Gries et al., 2003).
Oxidative Stability in Food Chemistry
A study focusing on the oxidative stability of this compound extracted from sugarcane rind examined its chemical composition and physical parameters. This research is significant for its applications in food chemistry, particularly concerning the quality and stability of food products (S. Feng et al., 2015).
Pharmaceutical and Medicinal Applications
This compound has been explored in various pharmaceutical and medicinal contexts. For example, studies have looked at its potential in formulations like bio-based polyamide 11, a technopolymer synthesized from castor oil, which could have diverse applications in biomedicine and other industries (L. Martino et al., 2014)
Safety and Hazards
Zukünftige Richtungen
A recent study suggests that 11-Heneicosanol could be used in the development of prodrug nanoassemblies for antitumor drug delivery . In this study, SN38-11-heneicosanol nanoparticles showcased multiple therapeutic advantages, ultimately culminating in optimal antitumor efficacy and tolerance . This underscores the potential of branched aliphatic alcohol (BAA) functionalization in strengthening the therapeutic outcomes of prodrug nanoassemblies .
Eigenschaften
IUPAC Name |
henicosan-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNCKKYOXRHQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187470 | |
| Record name | Henicosan-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3381-26-8 | |
| Record name | 11-Heneicosanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3381-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Henicosan-11-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003381268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Heneicosanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Henicosan-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Henicosan-11-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Could incorporating 11-Heneicosanol into the lipid component of these prodrug nanoassemblies influence their stability and drug release properties?
A1: [] The research demonstrates that modifying the aliphatic chain structure in nanoassemblies significantly impacts their stability and drug release profiles. [] While the study focuses on branched chains, incorporating a linear alcohol like this compound could offer different self-assembly properties and interactions within the nanoassembly. This could potentially affect the drug release rate and overall stability of the system. Further investigation is needed to determine the specific impact of this compound on these parameters.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





